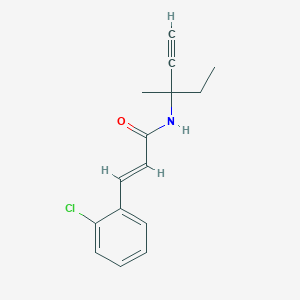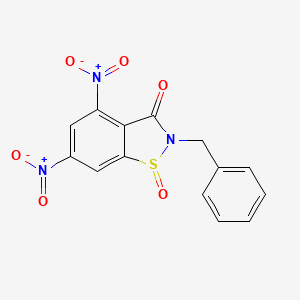![molecular formula C27H29N3O3S B11090662 Butyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11090662.png)
Butyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and a toluidinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe final steps involve the addition of the butyl and toluidinocarbonyl groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for treating various diseases.
Industry
In the industrial sector, BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, phenyl, and toluidinocarbonyl groups. Examples include:
- 3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE
- 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE.
Uniqueness
The uniqueness of BUTYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29N3O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
butyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H29N3O3S/c1-4-5-15-33-23(31)17-34-27-21(16-28)25(20-12-7-6-8-13-20)24(19(3)29-27)26(32)30-22-14-10-9-11-18(22)2/h6-14,25,29H,4-5,15,17H2,1-3H3,(H,30,32) |
InChI Key |
HAXQCFKDNHICRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2,3-dimethylaniline](/img/structure/B11090586.png)
![4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11090587.png)

![methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11090598.png)
![6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090600.png)
![ethyl 4-[(E)-2-(pyridin-2-yl)ethenyl]benzoate](/img/structure/B11090608.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11090614.png)
![Methyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11090616.png)
![5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one](/img/structure/B11090624.png)

![[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11090650.png)
![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11090658.png)
![6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine](/img/structure/B11090664.png)

